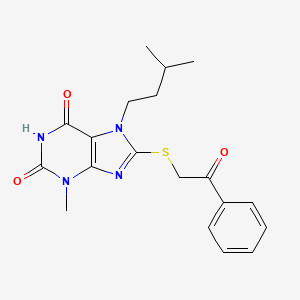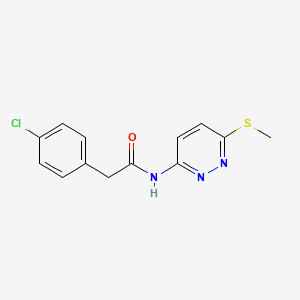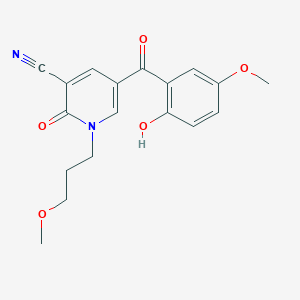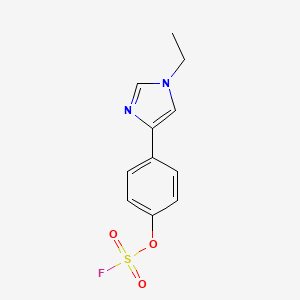![molecular formula C11H12N2O B2818669 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 2200965-69-9](/img/structure/B2818669.png)
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring and an alkyne functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with an alkyne-containing compound in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in click chemistry reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its reactive alkyne group
Wirkmechanismus
The mechanism of action of 3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s unique structure allows it to fit into binding pockets of receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3- { [4- (but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol: This compound shares the alkyne functional group and has similar reactivity but differs in its overall structure and applications.
Pyridazine derivatives: These compounds have a similar pyridazine core but may lack the fused cyclopentane ring or alkyne group, leading to different chemical and biological properties.
Uniqueness
3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine is unique due to its fused ring structure and the presence of an alkyne group. This combination of features imparts distinct reactivity and potential for diverse applications in various fields, setting it apart from other pyridazine derivatives .
Eigenschaften
IUPAC Name |
3-but-2-ynoxy-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-3-7-14-11-8-9-5-4-6-10(9)12-13-11/h8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIWUQWCIUPNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C2CCCC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)


![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2818591.png)
![7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2818593.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2818597.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2818600.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)
![1-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-phenylbutan-1-one](/img/structure/B2818603.png)



